molecular formula C14H22OSi B1251835 p-(t-BUTYLDIMETHYLSILOXY)STYRENE CAS No. 84494-81-5

p-(t-BUTYLDIMETHYLSILOXY)STYRENE

Cat. No.: B1251835
CAS No.: 84494-81-5
M. Wt: 234.41 g/mol
InChI Key: QVPBMCKCBQURHP-UHFFFAOYSA-N
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Description

P-(t-Butyldimethylsilyloxy)styrene (p-TBDMS) is a valuable synthetic intermediate used in a variety of organic and inorganic synthesis. It is a highly versatile and useful reagent in organic synthesis, and is widely used in the pharmaceutical, agrochemical, and polymer industries. p-TBDMS has been used in a variety of reactions, including Diels-Alder reactions, Michael additions, and cycloadditions. It is also used in the synthesis of a wide range of heterocyclic compounds, such as indoles, quinolines, and pyridines.

Scientific Research Applications

1. Polymer Therapeutics and Drug Delivery

Researchers have synthesized novel ABA triblock copolymer thermoplastic elastomers with polyisobutylene as rubbery segments and p-(t-butyldimethylsiloxy)styrene (TBDMES) for improved hydrophilicity. These copolymers were investigated for their potential as a delivery carrier for paclitaxel, a chemotherapy drug. The study found that these triblock copolymers exhibited better compatibility with paclitaxel and a higher release rate compared to conventional polymers, suggesting their potential utility in drug delivery applications (Ren et al., 2013).

2. Advanced Polymer Synthesis

Research on the synthesis and characterization of silicified polystyrenes, including poly[this compound], was conducted through free-radical or cationic polymerization. These studies provide insights into the properties of these specialized polymers and their potential applications in various industrial and scientific contexts (Madit et al., 1991).

3. Material Science and Engineering

In the field of material science, the use of this compound in the synthesis of polymers like poly(phenylenevinylene) has been explored. These materials have shown interesting properties like ferromagnetic coupling, indicating potential applications in advanced material engineering and nanotechnology (Nishide et al., 1996).

4. Stent Coating for Controlled Drug Release

Another significant application is in the development of stent coatings for controlled drug release. Researchers have utilized poly(hydroxystyrene-b-isobutylene-b-hydroxystyrene) and its acetylated derivative, synthesized using this compound, for the TAXUS Express2 Paclitaxel-Eluting Coronary Stent system. This advancement highlights the role of such polymers in biomedical devices and drug delivery systems (Sipos et al., 2005).

Safety and Hazards

P-(t-BUTYLDIMETHYLSILOXY)STYRENE is a combustible liquid and causes serious eye irritation . It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance . In case of contact with eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

tert-butyl-(4-ethenylphenoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OSi/c1-7-12-8-10-13(11-9-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPBMCKCBQURHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84516-63-2
Record name Silane, (1,1-dimethylethyl)(4-ethenylphenoxy)dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84516-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60451332
Record name 4-(t-butyldimethylsilyloxy)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84494-81-5
Record name 4-(t-butyldimethylsilyloxy)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-OSi-St chain transfer agent was synthesized in two steps. In a 500 ml flask equipped with a magnetic stirring bar, 70.4 g of imidazole was mixed with 52.4 g (0.42 mol) of 4-hydroxybenzaldehyde and 77.4 g of t-butyldimethylsilyl chloride in THF solution. The mixture was stirred at ambient temperature for 4 hours before being poured into cold water. The organic layer was separated and extracted with ether, then dried with magnesium sulfate. After evaporating the solvent, 94 g of 4-(t-butyldimethylsilyloxy)benzaldehyde (90% yield), a deep yellow color liquid, was obtained. The second reaction step was performed under a nitrogen atmosphere. In a 500 ml flask equipped with a magnetic stirring bar, 123.6 g of methyltriphenylphosphonium bromide suspended in THF was treated with 149.6 ml of n-butyllithium (2.5M in hexane). After 1 hour, 80.0 g of 4-(t-butyldimethylsilyloxy)benzaldehyde was introduced dropwise into the red solution. The mixture was stirred overnight at room temperature and then poured into cold water. The organic layer was separated by ether extraction and dried with magnesium sulfate. Further purification was performed by distillation under vacuum (10 Torr) at elevated temperature (80° C.). 65 g of p-OSi-St was obtained with a yield of more than 90%. Its structure was confirmed by 1H NMR spectrum.
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149.6 mL
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80 g
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Synthesis routes and methods II

Procedure details

The concentrated 4-vinylphenol solution above and 10 mL (7.3 g, 0,072 mol) of triethylamine (TEA) were transferred to a 1 L 3 neck round-bottomed flask fitted with a mechanical stirrer, pressure-equalized addition funnel, reflux condenser, and argon inlet tube. A solution of 75 g (0.5 mol) Of t-butyldimethylchlorosilane and 75 mL (55 9, 0.54 mol) of dry TEA in 50 mL of methylene chloride was added through the addition funnel over 45 minutes. The reaction mixture turned pink and remained clear for quite some time. Considerable heat was evolved, particularly in the early stages of the addition, necessitating cooling the mixture in ice occasionally. The mixture was stirred at room temperature for 10 hrs., being stored in the freezer if necessary to complete the following day.
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75 g
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75 mL
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50 mL
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